![molecular formula C7H6S2 B13817079 6H-Thieno[2,3-b]thiopyran](/img/structure/B13817079.png)
6H-Thieno[2,3-b]thiopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Thieno[2,3-b]thiopyran is a heterocyclic compound that contains both sulfur and carbon atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Thieno[2,3-b]thiopyran typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a three-carbon unit reacts with a three-carbon sulfur-containing unit . Another approach is the [4+2] cyclization, which involves a four-carbon unit reacting with a two-carbon sulfur-containing unit . These reactions often require specific catalysts and conditions to proceed efficiently.
Industrial Production Methods: Industrial production of this compound can be achieved through optimized synthetic routes that ensure high yield and purity. The use of microorganisms in the reduction of thienothiopyran derivatives has also been explored, providing a more environmentally friendly approach to production .
Chemical Reactions Analysis
Types of Reactions: 6H-Thieno[2,3-b]thiopyran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or create derivatives with specific functions .
Common Reagents and Conditions:
Substitution: Substitution reactions typically involve halogenating agents or nucleophiles to replace specific atoms or groups within the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
6H-Thieno[2,3-b]thiopyran has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6H-Thieno[2,3-b]thiopyran involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes . The compound’s effects are mediated through binding to these targets, altering their activity and leading to the desired therapeutic or biological outcomes .
Comparison with Similar Compounds
Thieno[2,3-b]pyridine: Known for its pharmacological activities, including anticancer and anti-inflammatory properties.
Thiopyrano[2,3-b]indole: Exhibits significant biological importance and is used in the synthesis of natural product analogs.
Uniqueness: 6H-Thieno[2,3-b]thiopyran stands out due to its unique sulfur-containing ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H6S2 |
|---|---|
Molecular Weight |
154.3 g/mol |
IUPAC Name |
6H-thieno[2,3-b]thiopyran |
InChI |
InChI=1S/C7H6S2/c1-2-6-3-5-9-7(6)8-4-1/h1-3,5H,4H2 |
InChI Key |
DHKAFWKGBLDISJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(S1)SC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


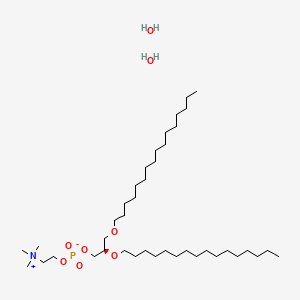
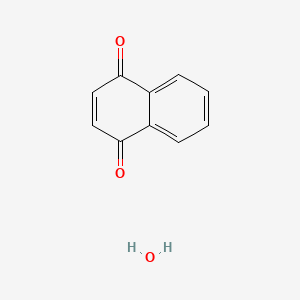


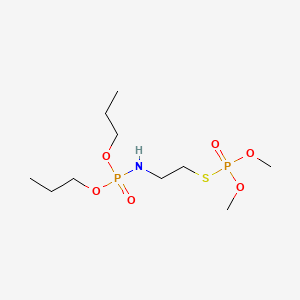
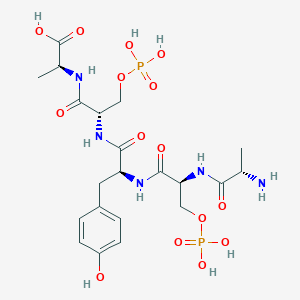

![2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetic acid](/img/structure/B13817035.png)
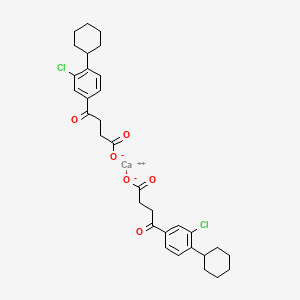



![5-Iodo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13817077.png)
![2-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B13817088.png)
